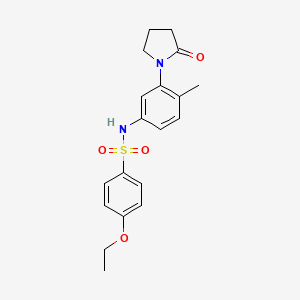

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-16-8-10-17(11-9-16)26(23,24)20-15-7-6-14(2)18(13-15)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIRHQYCRLIOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Benzenesulfonamide Group: This step often involves sulfonation reactions where a sulfonamide group is introduced to the aromatic ring.

Introduction of the Ethoxy Group: This can be done through etherification reactions where an ethoxy group is attached to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antibacterial or antifungal properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or infection.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: A similar compound with slight structural variations.

Pyrrolidine Derivatives: Compounds that contain the pyrrolidine ring and have similar biological activities.

Benzenesulfonamide Derivatives: Compounds that contain the benzenesulfonamide group and are used in various medicinal applications.

Uniqueness

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate, 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline, is first prepared via nucleophilic substitution between 3-methyl-4-aminophenol and pyrrolidin-2-one. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification often employs column chromatography or recrystallization using ethanol/water mixtures to achieve high purity .

Q. How is the structure of this compound characterized in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, with sulfonamide protons typically appearing as broad singlets (δ 9–10 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters ( Å, Å, Å) validate stereochemistry and intermolecular interactions like hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 401.12 [M+H]) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as:

- A building block for synthesizing pyrido[2,3-d]pyrimidine derivatives with potential kinase inhibitory activity .

- A biochemical probe to study enzyme interactions, particularly sulfonamide-binding proteins like carbonic anhydrases .

- A template for SAR studies due to its modular substituents (ethoxy, methyl, pyrrolidinone) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency .

- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation via nucleophilic catalysis .

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal molar ratios and reaction times .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays) to reduce false positives/negatives .

- Structural analogs : Compare activity of derivatives (e.g., 4-fluoro or 4-chloro variants) to isolate substituent effects .

- Computational validation : Molecular docking (AutoDock Vina) predicts binding affinities to reconcile experimental IC values .

Q. What computational methods are used to predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulates binding to enzymes (e.g., COX-2 or carbonic anhydrase IX) using crystal structures (PDB IDs: 3LN1, 4YWP) .

- DFT calculations : B3LYP/6-31G(d) level optimizations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : NAMD or GROMACS evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design in vitro studies to evaluate its enzyme inhibition potential?

- Methodological Answer : Key considerations:

- Solubility : Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference .

- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls .

- Kinetic assays : Use stopped-flow spectrophotometry to measure real-time inhibition (e.g., esterase activity via p-NPA hydrolysis) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified ethoxy, methyl, or pyrrolidinone groups to assess impact on potency .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity data .

- Crystallographic overlay : Compare bound conformations in enzyme active sites (e.g., PDB: 5FL4) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.